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Introduction
2,7-Dimethylquinoline, a substituted heterocyclic aromatic compound, is a significant

molecule in the landscape of organic synthesis and medicinal chemistry. As a derivative of

quinoline, its scaffold is a foundational element in numerous biologically active compounds and

functional materials. For researchers, scientists, and drug development professionals, a deep

understanding of its physicochemical properties is not merely academic; it is a critical

prerequisite for its effective application. These properties govern its reactivity, solubility,

bioavailability, and spectroscopic signature, directly influencing its utility as a synthetic

intermediate and its potential as a pharmacophore.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2,7-
Dimethylquinoline. It moves beyond a simple recitation of data, offering insights into the

experimental determination of these properties and their implications for research and

development. The protocols described are grounded in established laboratory practices,

ensuring reliability and reproducibility.

Core Molecular and Physical Identifiers
A consistent and accurate identification of a chemical entity is the bedrock of scientific

research. The fundamental identifiers and physical properties of 2,7-Dimethylquinoline are

summarized below.
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Property Value Source(s)

IUPAC Name 2,7-Dimethylquinoline -

CAS Number 93-37-8 [1][2][3]

Molecular Formula C₁₁H₁₁N [3][4]

Molecular Weight 157.21 g/mol [1][2][4]

Appearance White to off-white solid [2]

Melting Point 58-61 °C [1][2]

Boiling Point ~264.5 °C [1][2]

InChI
1S/C11H11N/c1-8-3-5-10-6-4-

9(2)12-11(10)7-8/h3-7H,1-2H3
[1]

SMILES Cc1ccc2c(c1)nc(C)cc2 [1]

Solubility and Partitioning Behavior
The solubility of a compound is a critical parameter in drug development, affecting everything

from formulation to bioavailability. The octanol-water partition coefficient (log P) provides a

measure of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution,

metabolism, and excretion (ADME) profile.
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Property Value Significance Source(s)

Water Solubility ~1800 mg/L (at 25 °C)

Moderate aqueous

solubility, important for

biological media.

[1][2]

Log P (Octanol-Water) 3.240

Indicates high

lipophilicity,

suggesting good

membrane

permeability.

[1]

Organic Solvents Soluble

Soluble in common

organic solvents like

alcohol, ether,

chloroform, and

benzene.

[2]

Acid-Base Properties: The pKa Value
As a quinoline derivative, 2,7-Dimethylquinoline is a weak base due to the lone pair of

electrons on the nitrogen atom. Its pKa value is essential for understanding its ionization state

at different physiological pH levels, which profoundly impacts receptor binding and solubility.

Predicted pKa: 6.33 ± 0.50[2]

The predicted pKa suggests that at physiological pH (~7.4), 2,7-Dimethylquinoline will exist

as a mixture of its protonated (cationic) and neutral forms. This equilibrium can be crucial for its

mechanism of action and pharmacokinetic properties.

Experimental Protocols: From Theory to Practice
Synthesizing technical accuracy with practical application is paramount. The following sections

detail robust, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary
Method
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The melting point is a fundamental indicator of a substance's purity.[5] A sharp, narrow melting

range is characteristic of a pure compound, whereas impurities typically depress and broaden

the melting range.[5][6]

Causality of Experimental Choices: The capillary method provides excellent heat transfer to a

small, powdered sample, allowing for precise observation of the phase transition.[7] Using a

slow heating rate (~1-2 °C per minute) near the expected melting point is critical for allowing

the system to remain in thermal equilibrium, yielding an accurate measurement.

Workflow Diagram: Melting Point Determination
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Sample Preparation

Measurement

Data Analysis

Dry the 2,7-dimethylquinoline sample

Finely powder the solid

Pack ~3 mm of sample into a capillary tube

Place capillary in Mel-Temp apparatus

Heat rapidly to ~50°C

Heat slowly (1-2°C/min)

Observe and record T_initial (first liquid)

Observe and record T_final (all liquid)

Report melting point range (T_initial - T_final)

Compare with literature values for purity assessment

Click to download full resolution via product page

Caption: Workflow for determining melting point using a capillary apparatus.
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Step-by-Step Methodology:

Sample Preparation: Ensure the 2,7-Dimethylquinoline sample is completely dry.[7] Place a

small amount on a clean, dry surface and crush it into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount

enters the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a

height of about 3 mm.[6][8]

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point

apparatus (e.g., Mel-Temp).[6]

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C

below the expected melting point (e.g., heat quickly to 50 °C).

Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the

sample closely through the magnifying lens.

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial).

Continue heating slowly and record the temperature at which the last solid crystal melts

(T_final). The melting point is the range from T_initial to T_final.

Validation: For trustworthy results, repeat the measurement with a fresh sample to ensure

consistency.[6]

Protocol 2: pKa Determination by UV-Vis
Spectrophotometric Titration
This method is highly effective for compounds with a chromophore near the ionization center,

as the UV-Vis absorbance spectrum will change as a function of pH.[9][10] It offers high

precision with small sample quantities.[9]

Causality of Experimental Choices: By preparing a series of buffers with known, stable pH

values, we can measure the absorbance of the compound in each solution.[11] The change in

absorbance reflects the ratio of the protonated to the deprotonated species. Plotting

absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.

[12][13]
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Solution Preparation

Spectroscopic Measurement

Data Analysis

Prepare a series of buffers (e.g., pH 4 to 9)

Create test solutions with constant compound concentration in each buffer

Prepare a stock solution of 2,7-dimethylquinoline

Calibrate spectrophotometer

Scan UV-Vis spectrum for each test solution

Identify analytical wavelength (λ_max) with largest absorbance change

Record absorbance at λ_max for each pH

Plot Absorbance vs. pH

Fit data to a sigmoidal curve

Determine the inflection point

pKa = pH at inflection point

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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